![molecular formula C12H11N3O3S B2420919 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 313553-37-6](/img/structure/B2420919.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, also known as NITD-008, is a chemical compound that has gained significant attention in the scientific community due to its potential as an antiviral drug. This compound was first synthesized in 2009 by a team of researchers from the Novartis Institute for Tropical Diseases (NITD) in Singapore. Since then, several studies have been conducted to explore its potential as a treatment for various viral infections.
Scientific Research Applications
- Research : Newly synthesized N-[(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide] derivatives were evaluated for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. Compounds d1, d2, and d3 demonstrated promising antimicrobial effects .
- Investigation : Researchers assessed the anticancer activity of the synthesized compounds against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Compounds d6 and d7 exhibited notable activity against breast cancer cells .
- Applications : Thiazole derivatives have been reported to possess anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Mechanisms : The antimicrobial effects are attributed to blocking bacterial lipid biosynthesis and other mechanisms .
- Synthesis : Researchers synthesized amide derivatives of 4-nitro-l-phenylalanine using propylphosphonic anhydride as a coupling reagent. These derivatives were characterized through various spectroscopic techniques .
- Applications : Various nanostructured materials were synthesized and used as catalysts for 4-NP reduction in the presence of reducing agents .
- Lead Compounds : Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Antimicrobial Activity
Anticancer Properties
Heterocyclic Thiazole Nucleus
Amide Derivatives of 4-Nitro-l-Phenylalanine
Catalytic Reduction of 4-Nitrophenol
Drug Design Potential
Mechanism of Action
Target of Action
The primary target of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is the CTP Synthetase PyrG . This enzyme is essential in Mycobacterium tuberculosis and represents a potential drug target .
Mode of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, also known as N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide, acts by inhibiting the CTP Synthetase PyrG . This inhibition leads to the killing of both growing and dormant mycobacteria .
Biochemical Pathways
The compound affects the biochemical pathway involving the CTP Synthetase PyrG . By inhibiting this enzyme, the compound disrupts the synthesis of CTP, a critical component of RNA and DNA, thereby inhibiting the growth and survival of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target within the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. By inhibiting the CTP Synthetase PyrG, the compound prevents the bacteria from synthesizing necessary components of their RNA and DNA, leading to their death .
properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-2-11(16)14-12-13-10(7-19-12)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIVGHPSHOYPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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